molecular formula C21H19N7O B2504909 N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline CAS No. 127395-23-7

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline

Cat. No.: B2504909
CAS No.: 127395-23-7
M. Wt: 385.431
InChI Key: LOPAJGASDVAZPR-UHFFFAOYSA-N
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Description

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline is a compound that features a benzotriazole moiety, which is known for its versatility in synthetic chemistry. Benzotriazole derivatives are widely used in various fields due to their stability and ability to undergo numerous transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline typically involves the reaction of 1-(hydroxymethyl)benzotriazole with 4-methoxyaniline in the presence of formaldehyde. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of polymers and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects. These interactions can inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amine
  • N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N′,N′-dimethylethane-1,2-diamine

Uniqueness

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline is unique due to the presence of the 4-methoxyaniline group, which can enhance its reactivity and biological activity compared to other benzotriazole derivatives .

Properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O/c1-29-17-12-10-16(11-13-17)26(14-27-20-8-4-2-6-18(20)22-24-27)15-28-21-9-5-3-7-19(21)23-25-28/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPAJGASDVAZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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